molecular formula C11H13Cl B022940 4-(4-Chlorophenyl)-2-methyl-1-butene CAS No. 106897-78-3

4-(4-Chlorophenyl)-2-methyl-1-butene

Cat. No. B022940
M. Wt: 180.67 g/mol
InChI Key: QJVNDXUSHNMCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Chlorophenyl)-2-methyl-1-butene involves electrooxidative chlorination processes and various chemical reactions to achieve desired functionalized isoprene units. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared by electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, showcasing the complexity and versatility of synthetic approaches in this area (Uneyama et al., 1983).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 4-(4-Chlorophenyl)-2-methyl-1-butene, such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, reveals detailed insights into their spatial configuration. These studies provide evidence of the planarity and stereochemistry of the molecules, further contributing to understanding the molecular basis of their properties (Lastovickova et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Chlorophenyl)-2-methyl-1-butene derivatives include a variety of transformations, such as chlorination, methylation, and reactions with elemental selenium, showcasing the reactivity and functional versatility of these compounds (Nakayama et al., 1998).

Scientific Research Applications

Gas Separations Using Ionic Liquid Membranes

Research on ionic liquid membranes (ILMs) has shown that they outperform standard polymers in gas separations, such as CO2/N2 and CO2/CH4, even under continuous flow mixed gas conditions. This suggests potential applications in enhancing the efficiency of gas separations, possibly relevant to compounds with similar properties or requirements as 4-(4-Chlorophenyl)-2-methyl-1-butene (Scovazzo, 2009).

Decomposition of Organic Compounds in Cold Plasma Reactors

Studies on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor indicate the feasibility of using radio frequency plasma for the decomposition and conversion of organic compounds into simpler molecules, such as CH4, C2H4, and C2H2. This process may be relevant for the decomposition or environmental remediation of related chlorophenyl compounds (Hsieh et al., 2011).

Environmental Impact of Chlorophenols

The environmental impact of chlorophenols, including their moderate toxic effects to mammalian and aquatic life and their persistence in the environment, highlights the importance of understanding the environmental behavior and remediation strategies for chlorophenyl compounds. This could inform research on 4-(4-Chlorophenyl)-2-methyl-1-butene and its environmental interactions (Krijgsheld & Gen, 1986).

Production and Optimization of Butene-1

Research on the production of Butene-1, an essential compound in the manufacture of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), through ethylene dimerization and optimization of Alphabutol technology, could be relevant for the synthesis and industrial application of 4-(4-Chlorophenyl)-2-methyl-1-butene and similar compounds (Alenezi et al., 2019).

properties

IUPAC Name

1-chloro-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVNDXUSHNMCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546936
Record name 1-Chloro-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-methyl-1-butene

CAS RN

106897-78-3
Record name 1-Chloro-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-methyl-1-butene
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-2-methyl-1-butene
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)-2-methyl-1-butene
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)-2-methyl-1-butene
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-2-methyl-1-butene
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenyl)-2-methyl-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.